Emetine Exhibits 3.5-Fold Higher Gel-Based ABBP Activity Than Cephaeline and >25-Fold Higher Than Dehydroemetine
In a direct comparative SAR study of ipecac alkaloids using a gel-based assay, emetine demonstrated an IC50 of 7.8 × 10⁻⁶ M (7.8 μM). Cephaeline, its desmethyl analog, required approximately 3.5-fold higher concentration to achieve equivalent inhibition (IC50 = 27 × 10⁻⁶ M), while dehydroemetine showed minimal activity within the tested range (>200 × 10⁻⁶ M) [1].
| Evidence Dimension | Gel-based ABBP activity inhibition (IC50) |
|---|---|
| Target Compound Data | 7.8 × 10⁻⁶ M (7.8 μM) |
| Comparator Or Baseline | Cephaeline: 27 × 10⁻⁶ M; Dehydroemetine: >200 × 10⁻⁶ M; Tubulosine: 100 × 10⁻⁶ M |
| Quantified Difference | Emetine is 3.5-fold more potent than cephaeline and >25-fold more potent than dehydroemetine |
| Conditions | Gel-based ABBP activity assay |
Why This Matters
This quantitative potency differential establishes emetine as the primary active principle among ipecac alkaloids for applications requiring maximal target engagement at minimal molar concentrations, directly informing compound selection in assay development and structure-activity relationship studies.
- [1] NCBI Bookshelf. Table 6: Comparative data on similar compound structures establishing SAR. Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US); 2010. View Source
